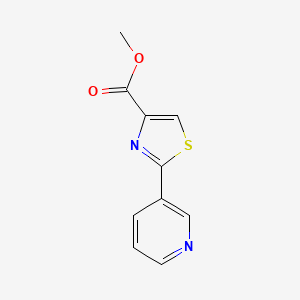

4-Thiazolecarboxylic acid, 2-(3-pyridinyl)-, methyl ester

Descripción

Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and receptor modulation properties.

Propiedades

IUPAC Name |

methyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-14-10(13)8-6-15-9(12-8)7-3-2-4-11-5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLBTJAWEGTCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256414 | |

| Record name | Methyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-02-0 | |

| Record name | Methyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959578-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-Thiazolecarboxylic acid, 2-(3-pyridinyl)-, methyl ester typically involves the reaction of 2-aminothiazole with pyridine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

4-Thiazolecarboxylic acid, 2-(3-pyridinyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial and Antifungal Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. The incorporation of the 3-pyridinyl moiety enhances the activity of thiazole compounds against various pathogens. For instance, studies have shown that derivatives of 4-thiazolecarboxylic acid can effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

1.2 Anti-inflammatory Properties

Compounds derived from thiazolecarboxylic acids have been evaluated for their anti-inflammatory effects. In one study, specific derivatives demonstrated significant inhibition of carrageenan-induced paw edema in rats, indicating potential use as anti-inflammatory agents comparable to established drugs like Indomethacin .

1.3 Antiulcer Activity

The potential of thiazole derivatives as antiulcer agents has also been explored. Their mechanisms often involve modulation of gastric acid secretion and enhancement of mucosal defense mechanisms, making them candidates for further development in treating peptic ulcers .

Material Science Applications

2.1 Luminescent Materials

4-Thiazolecarboxylic acid derivatives are utilized in the development of luminescent materials due to their unique electronic properties. These compounds can form complexes with transition metals, leading to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2.2 pH-Responsive Hybrid Materials

The synthesis of pH-responsive materials using thiazole derivatives has gained attention for applications in drug delivery systems. These materials can respond to changes in pH, releasing their payloads in a controlled manner, which is particularly useful for targeting specific tissues or conditions .

Agricultural Chemistry

3.1 Pesticidal Activity

Thiazolecarboxylic acids have been investigated for their pesticidal properties. They serve as intermediates in the synthesis of agrochemicals that exhibit herbicidal and fungicidal activities, contributing to crop protection strategies .

Synthesis and Production

The synthesis of 4-thiazolecarboxylic acid involves several methods that utilize readily available reagents such as L-cysteine hydrochloride and formaldehyde. The production processes are designed to be cost-effective while ensuring high yields and purity .

Table 1: Comparison of Synthesis Methods for Thiazolecarboxylic Acids

| Method | Raw Materials | Yield | Conditions |

|---|---|---|---|

| Method A | L-Cysteine HCl, Formaldehyde | High | Mild temperature |

| Method B | Dihalomethyl compound hydrolysis | Moderate | Reflux conditions |

| Method C | Esterification with alcohols | Variable | Varies by substrate |

Case Studies

5.1 Case Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazole derivatives against a range of bacterial strains. The results indicated that certain modifications to the thiazole structure significantly enhanced antibacterial potency compared to standard antibiotics .

5.2 Case Study on Material Development

In another research project, researchers synthesized a series of thiazole-based luminescent materials that exhibited promising photophysical properties suitable for OLED applications. The study highlighted the importance of structural variations on luminescent efficiency .

Mecanismo De Acción

The mechanism of action of 4-Thiazolecarboxylic acid, 2-(3-pyridinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 4-thiazolecarboxylic acid, 2-(3-pyridinyl)-, methyl ester can be contextualized by comparing it with analogous thiazole derivatives. Below is a detailed analysis, supported by synthesis routes, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Thiazolecarboxylic Acid Derivatives

Key Findings

Structural Variations and Bioactivity: The 3-pyridinyl substituent in the target compound distinguishes it from ITE (indole-based) and ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate (4-pyridinyl). Pyridine orientation (3- vs. 4-position) may influence receptor selectivity; for example, 4-pyridinyl derivatives in showed partial agonism at α4β2-nAChRs, whereas ITE in binds AhR . Halogenated analogs (e.g., 5-amino-2-bromo derivative) exhibit enhanced electrophilicity, making them reactive intermediates for cross-coupling reactions .

Synthesis Methodologies: The target compound’s synthesis likely parallels routes described in , where ethyl 2-bromoacetoacetate reacts with nitriles to form thiazole intermediates . In contrast, halogenated derivatives () require bromination steps, and amino-substituted analogs () utilize azide-mediated substitutions .

The 3-pyridinyl group may increase solubility in polar solvents compared to indole or piperidine derivatives.

Potential Applications: The structural similarity to ITE () implies possible AhR-mediated immunomodulatory effects. However, its pyridine-thiazole scaffold may also align with nicotinic receptor ligands (), warranting further pharmacological profiling.

Actividad Biológica

Overview

4-Thiazolecarboxylic acid, 2-(3-pyridinyl)-, methyl ester is a heterocyclic compound characterized by the presence of both thiazole and pyridine rings. This unique structure contributes to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The compound has garnered interest in medicinal chemistry due to its promising applications in drug development.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiazole with pyridine-3-carboxylic acid. This reaction is often facilitated by dehydrating agents such as thionyl chloride, followed by esterification with methanol.

Antimicrobial Activity

4-Thiazolecarboxylic acid derivatives have demonstrated significant antimicrobial properties. In vitro studies indicate that this compound can inhibit bacterial growth by targeting essential enzymes like DNA gyrase, crucial for bacterial DNA replication.

Antifungal Properties

Research has shown that the compound exhibits antifungal activity against various fungal strains. Its mechanism involves disrupting fungal cell wall synthesis and function, making it a candidate for further exploration in antifungal drug development.

Antiviral Effects

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

Recent investigations into the anticancer potential of 4-Thiazolecarboxylic acid derivatives have yielded promising results. The compound has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. Its ability to modulate key signaling pathways involved in cell proliferation and survival is under active investigation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial colony counts in treated samples compared to controls.

- Anticancer Activity : In a recent study published in a peer-reviewed journal, researchers explored the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as a therapeutic agent against certain types of cancer .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of DNA Gyrase : This leads to disruptions in bacterial DNA replication.

- Disruption of Fungal Cell Wall Synthesis : This action contributes to its antifungal properties.

- Induction of Apoptosis : In cancer cells, it modulates signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Thiazole Derivatives | Thiazole ring | Antimicrobial, antifungal |

| Pyridine Derivatives | Pyridine ring | Diverse biological activities |

| 4-Thiazolecarboxylic Acid Derivative | Thiazole + Pyridine | Antimicrobial, antifungal, anticancer |

The combination of thiazole and pyridine rings in this compound enhances its reactivity and broadens its spectrum of biological activities compared to compounds containing only one of these rings.

Q & A

Q. What are the established synthetic routes for 4-thiazolecarboxylic acid, 2-(3-pyridinyl)-, methyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclocondensation or one-pot reactions. A key method involves refluxing N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF), achieving cyclization to form the thiazole core . Alternative protocols use catalytic ionic liquids (e.g., [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup>) in ethanol/water at room temperature, improving yields (70–85%) compared to thermal methods . For related esters, Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh3)4) and sodium carbonate in DME/ethanol/water at 80°C is effective for introducing aromatic groups .

Key Variables:

- Solvent: THF vs. ethanol/water mixtures affect reaction rates.

- Catalyst: Ionic liquids enhance regioselectivity and reduce byproducts.

- Temperature: Reflux (80–100°C) vs. room temperature alters reaction kinetics.

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Cyclocondensation | THF, reflux | 65–75 | 12 h | |

| Ionic liquid catalysis | Ethanol/water, RT | 80–85 | 6 h | |

| Suzuki coupling | Pd(PPh3)4, DME/EtOH | 60–70 | 16 h |

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural elucidation relies on:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the thiazole ring (δ 7.8–8.2 ppm for pyridinyl protons) and ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (m/z 250.05 for C10H9N2O2S<sup>+</sup>) .

- HPLC Purity Analysis: Reverse-phase HPLC (C18 column, MeCN/water + 0.1% formic acid) confirms >95% purity .

Critical Parameters:

- Deuterated Solvents: Use CDCl3 or DMSO-d6 for NMR to avoid signal interference.

- Ionization Mode: ESI(+) is preferred for MS due to the compound’s moderate polarity.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?

Methodological Answer: Contradictions in NMR data often arise from:

- Tautomerism: Thiazole rings may exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR to identify dynamic equilibria .

- Solvent Effects: Compare spectra in CDCl3 vs. DMSO-d6; DMSO stabilizes hydrogen bonds, altering shifts .

- Impurity Peaks: Cross-validate with LC-MS to detect byproducts (e.g., unreacted pyridinyl intermediates) .

Case Study:

A 2022 study observed δ 8.1 ppm for the thiazole C-H proton in CDCl3, but δ 8.3 ppm in DMSO-d6 due to solvent polarity .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies use accelerated degradation tests:

Q. Table 2: Stability Profile

| Condition | Half-Life (Days) | Degradation Pathway |

|---|---|---|

| pH 7.4, 25°C | >30 | Minimal hydrolysis |

| pH 10, 37°C | 2–3 | Ester hydrolysis |

| 40°C, dry DMSO | >60 | No degradation |

Q. How can computational methods predict the bioactivity of derivatives targeting nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with α4β2-nAChR (PDB: 2QC1). The pyridinyl group shows hydrogen bonding with Tyr126, while the thiazole ring engages in π-π stacking .

- QSAR Models: Train models on IC50 data from analogs (e.g., triazole derivatives) to predict potency. Key descriptors include logP (optimal 2.5–3.0) and polar surface area (<90 Ų) .

Validation:

Compare predicted vs. experimental IC50 values for derivatives. A 2024 study achieved R<sup>2</sup> = 0.89 between docking scores and in vitro activity .

Q. What are the methodological challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer: Scaling issues include:

- Byproduct Formation: At >10 mmol scale, competing cyclization pathways yield 5-pyridinyl isomers. Mitigate via slow reagent addition and controlled heating (60°C) .

- Catalyst Loading: Pd-based couplings require precise catalyst ratios (1–2 mol%) to avoid metal residues. Use scavengers like SiliaBond Thiol for purification .

Case Study:

A pilot-scale synthesis (100 g) using ionic liquid catalysis achieved 78% yield with <5% isomers, vs. 65% yield in thermal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.